molecular formula C10H18ClNO2 B12438764 Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

Cat. No.: B12438764
M. Wt: 219.71 g/mol
InChI Key: FIWZUSAHLMHNIX-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[2.2.2]octane family, which is known for its unique bicyclic structure. The compound has significant potential in various fields, including drug discovery and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 2-azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H

InChI Key

FIWZUSAHLMHNIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(N1)CC2.Cl

Origin of Product

United States

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